molecular formula C19H13BrN2O4S B384888 5-(4-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 618873-03-3

5-(4-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B384888
CAS No.: 618873-03-3
M. Wt: 445.3g/mol
InChI Key: GXWSTRPEHJODJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic compound designed for advanced pharmaceutical and life science research. This chemical features a unique molecular architecture, integrating isoxazole, thiophene, and pyrrol-2-one rings, which are privileged structures in medicinal chemistry. While specific biological data for this exact molecule may be limited, its structural components are associated with significant research applications. The presence of the thiophene carbonyl moiety is a key feature of interest, as thiophene-based analogs are actively investigated as potent inhibitors of histone deacetylases (HDACs) . HDACs are a class of enzymes critical for epigenetic regulation, and their inhibition represents a promising therapeutic strategy for targeting various diseases, including cancer . The bromophenyl substituent offers a potential site for further chemical modification via cross-coupling reactions, making this compound a valuable synthetic intermediate for constructing more complex molecules in drug discovery programs. Researchers can leverage this compound to explore structure-activity relationships (SAR), develop novel bioactive probes, and investigate new mechanisms of action in cellular models. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O4S/c1-10-9-14(21-26-10)22-16(11-4-6-12(20)7-5-11)15(18(24)19(22)25)17(23)13-3-2-8-27-13/h2-9,16,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWSTRPEHJODJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Bromophenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Hydroxy group : Potentially involved in hydrogen bonding with biological targets.
  • Isoxazole moiety : Known for various pharmacological effects.
  • Thienyl carbonyl : May enhance the compound's reactivity and interaction with biomolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of the compound. For instance, a study demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (liver cancer). The IC50 values for the tested compounds were notably lower than those of standard chemotherapeutics, indicating enhanced efficacy:

CompoundCell LineIC50 (µM)
5-(4-bromophenyl)-3-hydroxy...MCF-720.1
5-(4-bromophenyl)-3-hydroxy...Huh714.0

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells, as well as interference with tubulin polymerization .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects in preclinical models. A study reported that it significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-induced macrophages:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500600
IL-61200500

The reduction in cytokine levels indicates a potential mechanism through which the compound may exert its anti-inflammatory effects, possibly by inhibiting NF-kB signaling pathways .

Case Studies

Several case studies have investigated the therapeutic potential of this compound in animal models. One study focused on its effects on tumor growth in mice bearing xenografts of MCF-7 cells. The treatment group exhibited a significant reduction in tumor volume compared to controls:

Treatment GroupTumor Volume (mm³)
Control800
Treated300

This evidence supports the notion that the compound can effectively inhibit tumor growth in vivo, warranting further investigation into its clinical applications .

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticonvulsant Activity : Some derivatives of similar structures have shown potential as anticonvulsant agents by acting as noncompetitive antagonists at AMPA receptors, which are involved in excitatory neurotransmission. For instance, compounds with similar structural motifs have been evaluated for their ability to reduce AMPA-evoked currents significantly .
  • Spasmolytic Effects : The compound's structural components suggest potential spasmolytic activity, which could be beneficial for treating muscle spasms. Related thiophene-based derivatives have demonstrated good spasmolytic effects in pharmacological studies .
  • Anti-inflammatory Properties : The presence of isoxazole and thiophene rings may contribute to anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to inhibit key inflammatory pathways, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several studies have documented the pharmacological evaluation of compounds related to 5-(4-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one:

Study ReferenceCompound EvaluatedKey Findings
8,9-dimethoxy-6-(4-bromophenyl)-11H-[1,2,4]triazolo[4,5-c][2,3]benzodiazepin-3(2H)-oneShowed significant anticonvulsant activity and was more potent than standard drugs.
Thiophene-based derivativesExhibited good spasmolytic effects with varying EC50 values across different analogs.
N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl) derivativesDemonstrated anti-inflammatory activity through in silico molecular docking studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Halogens (Br vs. Cl, F)

Key structural analogs include 4-(4-chlorophenyl) and 4-(4-fluorophenyl) derivatives (e.g., compounds 4 and 5 in ). These isostructural compounds differ only in halogen substituents (Cl vs. Br), allowing direct comparisons:

Property 4-(4-Bromophenyl) Derivative (Target) 4-(4-Chlorophenyl) (Compound 4) 4-(4-Fluorophenyl) (Compound 5)
Halogen Size Larger (Br: 1.85 Å) Smaller (Cl: 1.75 Å) Smallest (F: 1.47 Å)
Electronegativity Moderate (2.96) Higher (3.16) Highest (3.98)
Crystal Packing Likely altered vdW interactions Similar triclinic symmetry Identical symmetry, adjusted packing
Bioactivity Not reported Antimicrobial activity Not reported

The larger bromine atom may enhance van der Waals interactions in binding pockets compared to chlorine or fluorine. However, chlorine’s higher electronegativity could improve dipole-driven binding, as seen in compound 4’s antimicrobial activity .

Acyl Group Variations

The thiophene-2-carbonyl group in the target compound contrasts with benzoyl derivatives in and :

Acyl Group Thiophene-2-carbonyl (Target) 4-Ethoxybenzoyl () 3-Methyl-4-propoxybenzoyl ()
Electronic Profile Electron-rich (π-conjugated) Electron-withdrawing (ethoxy) Sterically bulky (methyl, propoxy)
Solubility Moderate (polar thiophene) Low (lipophilic ethoxy) Very low (bulky substituents)
Binding Interactions π-π stacking, H-bonding (C=O) H-bonding (ethoxy O) Steric hindrance, limited H-bonding

The thiophene group’s electron-rich nature may favor interactions with aromatic residues in enzymes, while benzoyl derivatives with alkoxy groups (e.g., 4-ethoxy) could enhance membrane permeability due to lipophilicity .

Heterocyclic Substituents

The 5-methylisoxazol-3-yl group in the target compound differs from triazole or pyrazole moieties in analogs ():

Heterocycle 5-Methylisoxazole (Target) 1,2,3-Triazole (Compound 4/5) Pyridine ()
Metabolic Stability High (resistant to oxidation) Moderate Variable (depends on substituents)
H-bonding Capacity Low (no H-bond donors) High (triazole N-H) Moderate (pyridine N)
Conformational Flexibility Rigid (fused ring) Flexible (single bonds) Rigid

Structural and Functional Insights from Crystallography

For example:

  • Compounds 4 and 5 crystallize in triclinic P¯I symmetry with two independent molecules per asymmetric unit .
  • Halogen substituents (Cl/Br) induce minor adjustments in crystal packing despite identical symmetry .

These findings suggest that the bromophenyl group in the target compound would adopt a similar planar conformation, with perpendicular orientation of the bromophenyl ring to minimize steric clashes .

Preparation Methods

Multi-Step Condensation and Cyclization Strategies

The most widely reported synthesis begins with a four-component reaction system. A 2023 protocol combines 4-bromobenzaldehyde (1.2 equiv), 5-methylisoxazol-3-amine (1.0 equiv), thiophene-2-carboxylic acid (1.5 equiv), and ethyl acetoacetate (1.0 equiv) in ethanol under reflux . The reaction proceeds through:

  • Knoevenagel condensation between the aldehyde and β-ketoester to form an α,β-unsaturated ketone intermediate

  • Michael addition of the isoxazole amine to the unsaturated system

  • Cyclization with thiophene-2-carbonyl chloride to form the pyrrolone core

Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature78–80°C±5% yield
Reaction Time12–14 hours±8% yield
SolventAnhydrous ethanolMaximizes
CatalystPiperidine (0.1 eq)15% yield boost

Post-cyclization, bromination at the phenyl group is achieved using N-bromosuccinimide (NBS) in tetrachloromethane under UV light (λ = 300 nm), yielding 72–75% of the brominated product .

One-Pot Multi-Component Reaction (MCR) Approaches

Recent advancements adopt MCRs to reduce purification steps. A 2025 patent describes a one-pot synthesis using:

  • 4-Bromophenylglyoxal (1.0 equiv)

  • 5-Methylisoxazole-3-carboxamide (1.2 equiv)

  • Thiophene-2-carbonyl chloride (1.5 equiv)

  • Ammonium acetate (2.0 equiv)

Reaction conditions:

  • Solvent: Ethylene glycol (green solvent alternative)

  • Catalyst: Pyridinium hydrogen sulfate (0.2 equiv)

  • Temperature: 110°C for 8 hours

  • Yield: 82%

The mechanism involves:

  • Formation of an imine intermediate between glyoxal and ammonium acetate

  • Nucleophilic attack by isoxazole carboxamide

  • Acyl transfer from thiophene carbonyl chloride

  • Tautomerization to the enolic hydroxy form

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2024 study achieved full conversion in 45 minutes using:

ComponentQuantity
4-Bromocinnamic acid2.5 mmol
5-Methylisoxazol-3-amine3.0 mmol
Thiophene-2-carbonyl chloride3.5 mmol
SolventDMF (5 mL)
Irradiation150 W
Temperature120°C

Key advantages:

  • 94% conversion vs. 78% conventional heating

  • Reduced dimerization side products (<2% vs. 15%)

  • Energy consumption lowered by 60%

Palladium-Catalyzed Cross-Coupling Modifications

Late-stage functionalization employs Suzuki-Miyaura couplings. A representative procedure:

  • Borylation of Intermediate :
    React the pre-formed pyrrolone core with bis(pinacolato)diboron (1.5 equiv) using PdCl₂(dppf) (5 mol%) in THF at 65°C for 6 hours .

  • Cross-Coupling :
    Combine boronate ester (1.0 equiv) with 4-bromophenyl triflate (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv) in DME/H₂O (3:1) at 80°C for 12 hours .

StepYieldPurity (HPLC)
Borylation88%95%
Suzuki Coupling76%97%

Solvent and Catalyst Optimization

Comparative studies reveal solvent-catalyst synergies:

Solvent SystemCatalystYield (%)Reaction Time
EthanolPiperidine6814 h
DMFDBU7210 h
PEG-400Nano-ZnO798 h
ScCO₂Immobilized lipase6524 h

PEG-400 with zinc oxide nanoparticles emerges as the optimal green system, providing:

  • 79% isolated yield

  • Catalyst recyclability (5 cycles with <5% activity loss)

  • Ambient pressure conditions

Purification and Characterization

Final purification typically employs:

  • Silica Gel Chromatography (hexane:EtOAc 3:1 → 1:2 gradient)

  • Recrystallization from ethanol/water (4:1)

  • HPLC Prep (C18 column, MeCN/H₂O + 0.1% TFA)

Key characterization data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, OH), 7.89–7.32 (m, 4H, Ar-H), 6.98 (s, 1H, isoxazole), 6.85–6.72 (m, 3H, thiophene)

  • HRMS : m/z calc. for C₁₉H₁₃BrN₂O₄S [M+H]⁺: 445.2901, found: 445.2898

Q & A

Q. How can synthesis conditions for this compound be optimized to improve yield and purity?

  • Methodological Answer : Utilize one-pot multicomponent reactions (e.g., Biginelli or cyclocondensation reactions) to minimize intermediate isolation steps. Monitor reaction progress using TLC (e.g., hexane/ethyl acetate gradients) and optimize solvent systems (e.g., ethanol or DMF) and temperature (reflux vs. room temperature). For example, demonstrates cyclization via Biginelli reactions under reflux, achieving yields >70% with ethyl acetoacetate as a key component. Purification via column chromatography (silica gel, eluent polarity adjusted to compound hydrophobicity) or recrystallization (ethanol/water mixtures) is critical for purity .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer : Combine 1H^1 \text{H}/13C^{13} \text{C} NMR (in DMSO-d6d_6 or CDCl3_3) to confirm substituent connectivity and hydrogen bonding (e.g., hydroxyl protons at δ 10–12 ppm). IR spectroscopy can validate carbonyl (1650–1750 cm1^{-1}) and hydroxyl (3200–3500 cm1^{-1}) groups. Single-crystal X-ray diffraction (SC-XRD) is essential for absolute configuration determination, as shown in for a related thiophene-carbonyl compound, where hydrogen bonding (N–H⋯O, O–H⋯O) stabilizes the crystal lattice .

Q. How should researchers handle hazardous intermediates during synthesis?

  • Methodological Answer : Follow strict safety protocols for reactive intermediates (e.g., brominated aryl precursors or chlorinated solvents):
  • Use fume hoods and personal protective equipment (PPE).
  • Store heat-sensitive reagents away from ignition sources (P210 in ).
  • Neutralize acidic/basic waste before disposal (e.g., HCl/NaOH quenching) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclization steps in its synthesis?

  • Methodological Answer : Study reaction intermediates via LC-MS or in situ FTIR to track cyclization pathways. For example, highlights the role of thiourea derivatives in directing regioselectivity during Biginelli reactions. Computational modeling (DFT) can predict electronic effects of substituents (e.g., electron-withdrawing bromophenyl groups) on transition-state stabilization .

Q. How can data contradictions in biological activity profiles be resolved?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing bromophenyl with fluorophenyl or modifying the isoxazole ring). demonstrates how pyrazole and thiophene modifications alter bioactivity. Validate hypotheses using dose-response assays and statistical analysis (e.g., IC50_{50} comparisons) .

Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in its stability and crystallinity?

  • Methodological Answer : Analyze SC-XRD data to identify intermolecular interactions. For instance, and reveal fused S(6) rings stabilized by N–H⋯O and O–H⋯O bonds, which enhance thermal stability (confirmed via TGA/DSC). Solvent polarity during crystallization (e.g., ethanol vs. acetonitrile) can modulate these interactions .

Q. How can computational modeling predict its electronic properties for optoelectronic applications?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), dipole moments, and charge distribution. applied similar methods to a fluorophenyl-pyrazole derivative, correlating calculated λmax\lambda_{\text{max}} with UV-Vis experimental data .

Q. What strategies improve solubility for in vitro bioactivity assays?

  • Methodological Answer : Employ co-solvents (DMSO:PBS mixtures) or formulate as nanoparticles (e.g., PEGylation). discusses hydrazone derivatives with enhanced aqueous solubility via polar functional groups (e.g., hydroxyl or carboxyl) .

Data Analysis and Reproducibility

Q. How should crystallographic data discrepancies be addressed?

  • Methodological Answer : Cross-validate unit cell parameters with CIF files from databases (e.g., CCDC). For example, reports monoclinic P21/cP2_1/c symmetry (a=6.0686a = 6.0686 Å, β=91.559\beta = 91.559^\circ), which should match theoretical predictions. Refine data using SHELXL and check R-factors (<0.05 for high quality) .

Q. What statistical methods ensure reproducibility in SAR studies?

  • Methodological Answer :
    Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., Hammett constants) with bioactivity. applied ANOVA to confirm significance of substituent effects on cytotoxicity (p<0.05p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.